molecular formula C38H74NO10P B13713293 (2R)-2-amino-3-[2,3-di(hexadecanoyloxy)propoxy-hydroxyphosphoryl]oxypropanoic acid

(2R)-2-amino-3-[2,3-di(hexadecanoyloxy)propoxy-hydroxyphosphoryl]oxypropanoic acid

Cat. No.: B13713293
M. Wt: 736.0 g/mol
InChI Key: KLFKZIQAIPDJCW-ICBMVRCQSA-N
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Description

(2R)-2-amino-3-[2,3-di(hexadecanoyloxy)propoxy-hydroxyphosphoryl]oxypropanoic acid is a complex organic compound with significant applications in various scientific fields. It is known for its unique structure, which includes amino, hydroxyl, and phosphoryl groups, making it a versatile molecule in biochemical and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-amino-3-[2,3-di(hexadecanoyloxy)propoxy-hydroxyphosphoryl]oxypropanoic acid typically involves multi-step organic reactions. The process begins with the preparation of the core amino acid structure, followed by the introduction of hexadecanoyloxy groups through esterification reactions. The final step involves the phosphorylation of the hydroxyl groups under controlled conditions to ensure the correct stereochemistry.

Industrial Production Methods

Industrial production of this compound often employs large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems. These methods ensure high yield and purity, essential for its application in pharmaceuticals and biochemical research.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-amino-3-[2,3-di(hexadecanoyloxy)propoxy-hydroxyphosphoryl]oxypropanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The amino group can be reduced to form primary amines.

    Substitution: The phosphoryl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines are employed under basic conditions.

Major Products

The major products formed from these reactions include various phosphorylated derivatives, amino alcohols, and esterified compounds, each with distinct properties and applications.

Scientific Research Applications

(2R)-2-amino-3-[2,3-di(hexadecanoyloxy)propoxy-hydroxyphosphoryl]oxypropanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Plays a role in studying cellular processes and signaling pathways.

    Medicine: Investigated for its potential in drug development, particularly in targeting specific enzymes and receptors.

    Industry: Utilized in the production of biodegradable polymers and surfactants.

Mechanism of Action

The compound exerts its effects through interactions with various molecular targets, including enzymes and receptors. The phosphoryl group is particularly important in modulating enzyme activity, while the amino and hydroxyl groups facilitate binding to specific proteins and nucleic acids. These interactions influence cellular signaling pathways and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-(furan-2-yl)propionate: A compound with similar ester functional groups but different structural features.

    Phenylephrine Related Compound F: Shares some structural similarities but differs in its pharmacological properties.

Uniqueness

(2R)-2-amino-3-[2,3-di(hexadecanoyloxy)propoxy-hydroxyphosphoryl]oxypropanoic acid is unique due to its combination of amino, hydroxyl, and phosphoryl groups, which confer distinct chemical reactivity and biological activity. Its ability to participate in diverse chemical reactions and its applications in various scientific fields highlight its versatility and importance.

Properties

Molecular Formula

C38H74NO10P

Molecular Weight

736.0 g/mol

IUPAC Name

(2R)-2-amino-3-[2,3-di(hexadecanoyloxy)propoxy-hydroxyphosphoryl]oxypropanoic acid

InChI

InChI=1S/C38H74NO10P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-36(40)46-31-34(32-47-50(44,45)48-33-35(39)38(42)43)49-37(41)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h34-35H,3-33,39H2,1-2H3,(H,42,43)(H,44,45)/t34?,35-/m1/s1

InChI Key

KLFKZIQAIPDJCW-ICBMVRCQSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OC[C@H](C(=O)O)N)OC(=O)CCCCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(C(=O)O)N)OC(=O)CCCCCCCCCCCCCCC

Origin of Product

United States

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